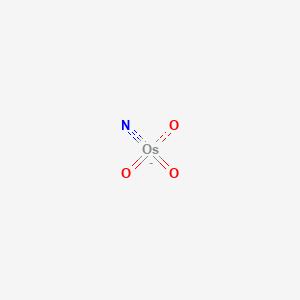![molecular formula C26H22Cl2N2O7S B1238221 (2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B1238221.png)
(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-chloro-4-[[5-(2-chlorophenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]-6-methoxyphenoxy]acetic acid is a monocarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound is part of a broader category of thiazolo[3,2-a]pyrimidine derivatives, which have been extensively studied for their synthesis methodologies and potential biological activities. These compounds are synthesized using various reactions, including the Biginelli reaction, which is a multicomponent reaction involving ethyl acetoacetate, thiourea, and aromatic aldehydes. This process yields a range of thiazolopyrimidine derivatives with potential biological activities. For instance, compounds synthesized through this method have been evaluated for their antibacterial and antifungal properties against both gram-positive and gram-negative bacteria. The structural modifications in these molecules, such as the addition of different substituents, have been shown to significantly influence their biological activities, including antimicrobial and antifungal effects (Chadotra & Baldaniya, 2019).
Pharmacological Screening
Further pharmacological evaluations of thiazolo[3,2-a]pyrimidine derivatives have demonstrated their potential in various therapeutic areas. For example, studies have highlighted their antinociceptive and anti-inflammatory properties, suggesting their utility in pain management and inflammatory conditions. This is supported by research where specific derivatives exhibited significant antinociceptive and anti-inflammatory activities, indicating their potential as lead compounds for the development of new analgesic and anti-inflammatory drugs (Alam et al., 2010).
Anticancer Potential
Additionally, certain thiazolopyrimidine derivatives have shown promise in anticancer research. Novel compounds within this class have been synthesized and evaluated for their in vitro anticancer activities against specific cancer cell lines, such as human prostate cancer PC-3 cells. Some derivatives, particularly those containing the pyrazole group, have demonstrated significant anticancer activities, highlighting the potential of thiazolopyrimidine scaffolds in the development of new anticancer agents (Jin, 2015).
Chemical and Structural Analysis
On the chemical and structural front, thiazolopyrimidine derivatives have been subject to detailed synthesis and characterizations. Studies have focused on understanding the conformational features and supramolecular aggregation of these compounds, which are crucial for their biological activities. The analysis of various derivatives has provided insights into the influence of structural modifications on their molecular interactions and stability, contributing to the rational design of more effective thiazolopyrimidine-based drugs (Nagarajaiah & Begum, 2014).
Eigenschaften
Produktname |
(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid |
|---|---|
Molekularformel |
C26H22Cl2N2O7S |
Molekulargewicht |
577.4 g/mol |
IUPAC-Name |
2-[2-chloro-4-[(Z)-[5-(2-chlorophenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C26H22Cl2N2O7S/c1-4-36-25(34)21-13(2)29-26-30(22(21)15-7-5-6-8-16(15)27)24(33)19(38-26)11-14-9-17(28)23(18(10-14)35-3)37-12-20(31)32/h5-11,22H,4,12H2,1-3H3,(H,31,32)/b19-11- |
InChI-Schlüssel |
ZZZCFNBBQNVYLT-ODLFYWEKSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C/C4=CC(=C(C(=C4)Cl)OCC(=O)O)OC)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC(=C(C(=C4)Cl)OCC(=O)O)OC)S2)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC(=C(C(=C4)Cl)OCC(=O)O)OC)S2)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



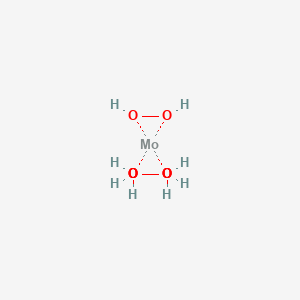
![N-[(2Z)-3,4-dimethyl-1,3-thiazol-2(3H)-ylidene]-N'-phenylthiourea](/img/structure/B1238141.png)
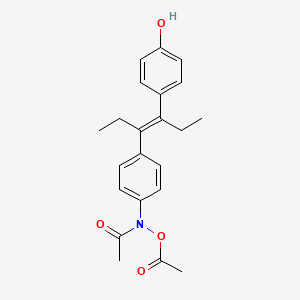

![3-[(E)-[(3aR,4S,5S,6aR)-4-[(E,3R)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]methyl]benzoic acid](/img/structure/B1238146.png)

![4-hydroxy-4-[(3E,5E,7E,9E,11E,13E,15E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyl-2-oxooctadeca-3,5,7,9,11,13,15-heptaen-17-ynyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B1238148.png)
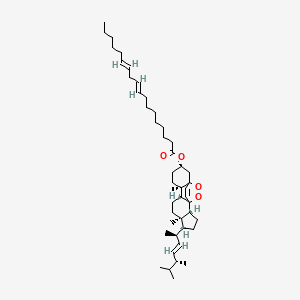


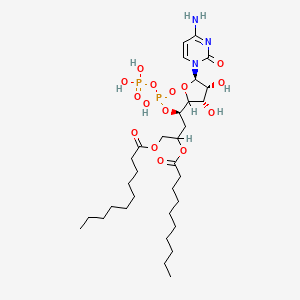

![5-[(3S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1238160.png)
